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An In-depth Review of O-1918 and GPR55 Signaling
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current literature on the G protein-

coupled receptor 55 (GPR55) and its interaction with the pharmacological tool compound O-

1918. We delve into the complexities of GPR55 signaling, the debated pharmacology of O-

1918, and present quantitative data and detailed experimental protocols to support future

research and development in this area.

The GPR55 Receptor and Its Signaling Cascades
G protein-coupled receptor 55 (GPR55) is a class A GPCR that was initially deorphanized as a

potential cannabinoid receptor due to its sensitivity to various cannabinoid ligands.[1][2]

Despite low sequence homology to the classical cannabinoid receptors CB1 (13.5%) and CB2

(14.4%), its pharmacology is intertwined with the endocannabinoid system.[3] GPR55 is widely

expressed, found in the central nervous system (notably the cerebellum, caudate, and

putamen), as well as peripheral tissues including the gastrointestinal tract, bone, and

vasculature.[3][4][5][6] Its most potent identified endogenous ligand is lysophosphatidylinositol

(LPI).[5]

Activation of GPR55 initiates a diverse range of downstream signaling events, primarily through

coupling to Gαq and Gα12/13 proteins.[3][7][8] This contrasts with classical GPCRs that often

couple to Gi or Gs proteins. The key signaling pathways are summarized below.
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Key Downstream Signaling Pathways:

Gα13/RhoA Pathway: GPR55 activation is strongly linked to the Gα13 G-protein, which in

turn stimulates the small GTPase RhoA.[2][6][7] Activated RhoA is a master regulator of the

actin cytoskeleton, leading to the formation of stress fibers.[6] This pathway is crucial for

GPR55's role in cell migration and morphology.[9]

Gαq/PLC/Calcium Mobilization: GPR55 activation can also proceed via Gαq, which

stimulates Phospholipase C (PLC).[3][8] PLC hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of calcium (Ca2+) from intracellular stores, leading to transient or

oscillatory increases in cytosolic calcium concentration.[6][7][10]

MAPK/ERK Pathway: A major downstream consequence of GPR55 activation is the

phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, part

of the Mitogen-Activated Protein Kinase (MAPK) cascade.[7][9] This pathway is implicated in

the receptor's effects on cell proliferation and survival.[9]

Transcription Factor Activation: GPR55 signaling extends to the nucleus by activating several

key transcription factors. These include the Nuclear Factor of Activated T-cells (NFAT),

Nuclear Factor-kappa B (NF-κB), and cAMP Response Element-Binding protein (CREB).[6]

[7] This links GPR55 activation to changes in gene expression related to inflammation,

immune response, and cell growth.
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Caption: Overview of major GPR55 signaling pathways.

The Complex Pharmacology of O-1918
O-1918 is a synthetic cannabidiol analogue that lacks activity at CB1 and CB2 receptors.[9] It

has been widely used as a pharmacological tool to investigate a putative "abnormal cannabidiol

receptor" and, more recently, GPR55. However, its mode of action at GPR55 is not

straightforward and appears to be highly context- and assay-dependent.

Evidence as an Antagonist: Several studies classify O-1918 as a GPR55 antagonist. It has

been shown to inhibit the hypotensive effects of abnormal-cannabidiol (abn-CBD) and

anandamide (AEA) in vivo.[9][11] In cell-based assays, O-1918 has been reported to reduce

GPR55 agonist-induced reactive oxygen species (ROS) production.[12] Furthermore, it has

been used to block anandamide-induced Ca2+ elevation in endothelial cells, an effect

attributed to GPR55.[9]
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Conflicting and Atypical Behavior: Contrary to a simple antagonist profile, some studies

report anomalous effects. In rat mesenteric arteries, O-1918 did not block, but instead

significantly potentiated the vasorelaxation induced by the GPR55 agonist LPI.[10][13] In

functional assays measuring β-arrestin recruitment, O-1918, along with other atypical

cannabinoids, failed to evoke any response, suggesting it does not engage all aspects of

receptor activation.[8][14]

Off-Target Activity: The interpretation of O-1918's effects is further complicated by its activity

at other receptors. It is a known antagonist or biased agonist for GPR18.[11] This off-target

activity is critical to consider when interpreting in vivo data or experiments in systems where

GPR18 is expressed.

This conflicting evidence suggests that O-1918 may act as a biased agonist, an allosteric

modulator, or that its effects are highly dependent on the specific signaling pathway being

measured. Researchers must exercise caution when interpreting results obtained using O-

1918 as a selective GPR55 antagonist.
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Caption: The conflicting pharmacology of O-1918 at GPR55.
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Quantitative Data Summary
The following tables summarize quantitative data for O-1918 and other key GPR55 ligands

based on the available literature. The variability in reported values underscores the influence of

different experimental systems and assays.

Table 1: Antagonistic Activity of O-1918

Assay/Model Agonist
O-1918
Concentration
/ Value

Species/Syste
m

Reference

Vasodilation
abnormal-
cannabidiol

30 µM
Mouse
mesenteric
arteries

[15]

Vasodilation
abnormal-

cannabidiol
Kb = 2-3 µM

Mouse

mesenteric

arteries

[15]

Hypotension anandamide 1 mg/kg (i.p.) Rat (in vivo) [11][16]

Ca²⁺ Release anandamide
Not specified, but

blocked effect

Human Umbilical

Vein Endothelial

Cells (HUVEC)

[9]

| ROS Production | DHA-DA (GPR55 Agonist) | Not specified, but reduced effect | PC12 Cells |

[12] |

Table 2: Atypical and Potentiating Effects of O-1918

Assay/Model
Effect of O-
1918

O-1918
Concentration

Species/Syste
m

Reference

LPI-induced
Vasorelaxation

Potentiation Not specified
Rat mesenteric
arteries

[10][13]

| β-arrestin2-GFP Redistribution | No effect | Up to 10-30 µM | hGPR55 U2OS cells |[8][14] |
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Table 3: Agonist Potencies of Common GPR55 Ligands (for comparison)

Ligand Assay Potency (EC₅₀)
Species/Syste
m

Reference

L-α-
lysophosphati
dylinositol
(LPI)

ERK
Phosphorylati
on

~1-10 µM
GPR55-
HEK293 cells

[7][9]

L-α-

lysophosphatidyli

nositol (LPI)

Calcium Release ~1 µM
GPR55-HEK293

cells
[6]

O-1602 GTPγS Binding ~13 nM

hGPR55-

HEK293

membranes

[8]

O-1602

mEPSC

Frequency

Increase

100 nM

Mouse

hippocampal

slices

[17]

AM251 GTPγS Binding ~2 µM

hGPR55-

HEK293

membranes

[8]

| AM251 | Calcium Release | ~1 µM | GPR55-HEK293 cells |[6] |

Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature for studying O-

1918 and GPR55 signaling.

ERK1/2 Phosphorylation Assay (In-Cell Western)
This assay quantifies the activation of the MAPK/ERK pathway by measuring the

phosphorylation of ERK1/2 within cells.

Methodology:
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Cell Culture: CHO or HEK293 cells stably expressing human GPR55 (hGPR55) are seeded

into 96-well plates and grown to confluence.

Serum Starvation: Cells are serum-starved for 4-24 hours prior to the experiment to reduce

basal ERK phosphorylation.

Compound Treatment: Cells are treated with vehicle, a reference agonist (e.g., LPI, O-1602),

or test compounds (like O-1918) at various concentrations for a predetermined time (e.g., 5-

30 minutes) at 37°C. For antagonist studies, cells are pre-incubated with the antagonist (e.g.,

O-1918) for 15-30 minutes before adding the agonist.

Fixation and Permeabilization: The medium is removed, and cells are fixed with 4%

paraformaldehyde for 20 minutes at room temperature. After washing, cells are

permeabilized with a solution of 0.1% Triton X-100 in PBS for 20 minutes.

Blocking: Non-specific binding is blocked by incubating with a blocking buffer (e.g., Odyssey

Blocking Buffer or 5% BSA) for 1.5 hours.

Primary Antibody Incubation: Cells are incubated overnight at 4°C with a primary antibody

cocktail containing an antibody against phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2) and a

normalization antibody (e.g., Mouse anti-GAPDH or total-ERK).

Secondary Antibody Incubation: After washing, cells are incubated for 1 hour in the dark with

a cocktail of species-specific secondary antibodies conjugated to different fluorophores (e.g.,

IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse).

Imaging and Quantification: The plate is washed and scanned on an infrared imaging system

(e.g., LI-COR Odyssey). The integrated intensity of the p-ERK signal is normalized to the

intensity of the normalization protein signal. Data are typically expressed as a fold change

over the vehicle-treated control.[3]
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Caption: Workflow for an In-Cell Western p-ERK assay.
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Intracellular Calcium Mobilization Assay
This assay measures the release of calcium from intracellular stores following receptor

activation.

Methodology:

Cell Culture: HEK293 cells stably expressing GPR55 are seeded onto black-walled, clear-

bottom 96- or 384-well plates.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or

Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C. A probenecid solution is often

included to prevent dye leakage.

Baseline Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR,

FlexStation). A baseline fluorescence reading is taken for several seconds before compound

addition.

Compound Addition: Test compounds (agonists) are automatically injected into the wells

while fluorescence is continuously monitored. For antagonist testing, the antagonist (e.g., O-

1918) is added 15-30 minutes prior to the addition of a reference agonist (e.g., LPI).

Data Acquisition: Fluorescence intensity is recorded over time (typically 2-3 minutes) to

capture the transient calcium signal.

Analysis: The response is quantified as the peak fluorescence intensity over baseline or the

area under the curve. Dose-response curves are generated to determine EC₅₀ values for

agonists or IC₅₀ values for antagonists.[6][7]

β-Arrestin Recruitment Assay
This assay directly measures the interaction of β-arrestin with the activated GPR55 receptor, a

key step in GPCR desensitization and signaling.

Methodology:

Cell Line: U2OS or HEK293 cells are used, co-transfected with GPR55 and a β-arrestin2-

GFP (βarr2-GFP) fusion protein.
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Cell Plating: Cells are plated in microplates suitable for high-content imaging.

Compound Treatment: Cells are treated with ligands for 30-60 minutes.

Imaging: Live-cell or fixed-cell imaging is performed using a high-content automated

microscope.

Analysis: In unstimulated cells, βarr2-GFP shows a diffuse cytoplasmic distribution. Upon

GPR55 activation by an agonist, βarr2-GFP translocates from the cytoplasm to the receptor

at the plasma membrane, appearing as fluorescent puncta. Image analysis software is used

to quantify the formation of these puncta or the redistribution of fluorescence intensity from

the cytoplasm to the membrane. The number of puncta per cell or the change in texture of

the fluorescence signal is used as the readout.[8][14]

Conclusion and Future Directions
The GPR55 receptor represents a promising therapeutic target due to its involvement in a wide

array of physiological processes. The signaling pathways downstream of GPR55 are complex,

primarily involving Gα13/RhoA and Gαq/Ca²⁺ cascades, which ultimately influence cell

behavior, proliferation, and gene expression.

O-1918 has been an instrumental tool in exploring these pathways; however, its

pharmacological profile is far from simple. The literature presents a conflicting picture, with

evidence supporting its role as an antagonist, but also data showing atypical potentiation and a

lack of activity in certain assays. Its known off-target effects on GPR18 further necessitate

careful experimental design and interpretation.

For drug development professionals and researchers, the key takeaways are:

GPR55 signals through non-classical G-protein pathways (Gα13, Gαq) to control

fundamental cellular processes.

O-1918 should not be considered a clean GPR55 antagonist. Its effects are context-

dependent, and conclusions drawn from its use should be supported by other methods, such

as genetic knockout or siRNA.[9][15]
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There is a critical need for the development of more potent and selective GPR55 antagonists

and biased agonists to fully dissect the receptor's function and validate it as a therapeutic

target.

Future research should focus on resolving the molecular mechanism behind O-1918's atypical

pharmacology and on developing novel chemical probes to clarify the distinct roles of the

various GPR55 signaling branches in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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